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molecular formula C8H10BrNO2 B8538173 1-(2-Bromopyridin-3-yl)propane-1,3-diol

1-(2-Bromopyridin-3-yl)propane-1,3-diol

Cat. No. B8538173
M. Wt: 232.07 g/mol
InChI Key: QWQHTMNHBHFXIZ-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

A mixture of 1-(2-bromopyridin-3-yl)propane-1,3-diol (40.9 mmol) (Bioorg. Med. Chem. Lett., 20(9), 2938-2941, 2010) and tBuOK (123 mmol) in 164 mL tBuOH was stirred for 90 min at 80° C. The reaction mixture was then concentrated in vacuo, taken up in H2O and extracted with EtOAc and DCM. The combined organic layers were dried over MgSO4 and concentrated in vacuo. Purification by CC (KP-SIL™ from Biotage) using DCM/MeOH (1-5%) gives the desired product as brown oil;
Quantity
40.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
123 mmol
Type
reactant
Reaction Step One
Name
Quantity
164 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH:8]([OH:12])[CH2:9][CH2:10][OH:11])=[CH:6][CH:5]=[CH:4][N:3]=1.C(O[K])(C)(C)C>CC(O)(C)C>[O:11]1[C:2]2=[N:3][CH:4]=[CH:5][CH:6]=[C:7]2[CH:8]([OH:12])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
40.9 mmol
Type
reactant
Smiles
BrC1=NC=CC=C1C(CCO)O
Name
Quantity
123 mmol
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
164 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 90 min at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc and DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by CC (KP-SIL™ from Biotage)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
O1CCC(C=2C1=NC=CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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